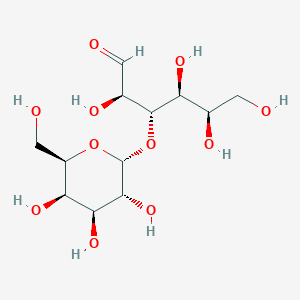

D-Galactose, 3-O-α-D-Galactopyranosyl-

Übersicht

Beschreibung

D-Galactose, a vital monosaccharide with a significant role in the biosynthesis of glycolipids and glycoproteins, can be synthesized and modified to produce derivatives like 3-O-alpha-D-galactopyranosyl-D-galactose. These derivatives are crucial for studying the conformation of oligosaccharides and understanding the chemical and physical behavior of complex carbohydrates in biological systems.

Synthesis Analysis

The synthesis of isomeric O-β-d-galactopyranosyl-d-galactoses and various derivatives, including 3-O-alpha-D-galactopyranosyl-D-galactose, involves partial hydrolysis and careful control of reaction conditions to produce the desired isomers with high specificity and yield. Techniques such as chromatography and electrophoresis are essential for the purification and identification of these compounds (Fontana et al., 1982).

Molecular Structure Analysis

The molecular structure of D-galactose derivatives, including 3-O-alpha-D-galactopyranosyl-D-galactose, is characterized by its unique stereochemistry and the presence of a pyranose ring. The conformation and configurational relationship of hydroxyl groups in these sugars are critical for their biological function and interaction with other molecules. NMR spectroscopy and molecular modeling studies provide detailed insights into their solution-phase structure (Krishna et al., 1990).

Chemical Reactions and Properties

D-Galactose derivatives undergo various chemical reactions, including oxidation, methylation, and glycosylation, influencing their chemical properties and biological functions. For example, galactose oxidase can catalyze the targeted oxidation of galactose derivatives to produce specific aldehydes, acids, and other products essential for studying enzyme-substrate interactions and glycan structures (Parikka & Tenkanen, 2009).

Physical Properties Analysis

The physical properties of D-galactose derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents on the galactose molecule. These properties are crucial for their application in biochemical assays and the development of glycoconjugate materials.

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific enzymes and chemicals, define the biological role of D-galactose derivatives. Enzymatic synthesis methods have been developed to produce specific glycosidic bonds, enabling the study of glycan structures and functions in biological systems (Nishimoto & Kitaoka, 2009).

Wissenschaftliche Forschungsanwendungen

Studien zum Kohlenhydratstoffwechsel

3-O-(α-D-Galactopyranosyl)-D-Galactose ist relevant in Studien zum Kohlenhydratstoffwechsel aufgrund seiner Rolle als struktureller Bestandteil verschiedener Nahrungskohlenhydrate, die sich auf deren Verdauung und Resorption auswirken .

Untersuchungen von Glykoproteinen

Diese Verbindung trägt zu Untersuchungen bei, die Glykoproteine betreffen, die Proteine umfassen, die Kohlenhydratmoleküle enthalten .

Immunologische Studien

Seine Beteiligung an der Antigen-Erkennung und -Bindung macht es in immunologischen Studien nützlich .

Studien zur Zell-Zell-Kommunikation

Die Untersuchung der Zell-Zell-Kommunikation beinhaltet auch α-D-Galactose aufgrund seiner Rolle bei der Bildung von Zell-Zell-Verbindungen .

Arzneimittelverabreichung

Im Bereich der Arzneimittelverabreichung wirkt Galactose als Ligand, um Zellen selektiv anzusprechen, die Galactoserzeptoren exprimieren, wie z. B. Hepatozyten, Makrophagen und bestimmte Krebszellen .

Diagnostik

Diagnosetests auf Basis von Galactose, wie z. B. der Galactose-Eliminationskapazitätstest, werden zur Beurteilung der Leberfunktion und zur Beurteilung von Lebererkrankungen sowie der hepatischen Funktionsreserve eingesetzt .

Theranostik

Galactose-basierte theranostische Wirkstoffe können durch die Kombination von Arzneimittelverabreichungs- und diagnostischen Fähigkeiten entwickelt werden .

Aufbau von Glycan-Blöcken

PoβGal35A, eine exo-β-1,3/4/6-Galactanase mit hoher Aktivität, kann verwendet werden, um Glycan-Blöcke in Glykokonjugaten aufzubauen .

Wirkmechanismus

Target of Action

The primary targets of 3alpha-galactobiose are the cell membranes of most mammals . This compound is a disaccharide that is ubiquitously expressed in glycoproteins and glycolipids .

Mode of Action

3alpha-galactobiose interacts with its targets by becoming a part of the cell membranes. Certain kinds of ticks can introduce this compound into the human body . The body reacts by becoming overloaded with immunoglobulin E . This reaction results in an acquired allergy known as "alpha-gal syndrome" .

Biochemical Pathways

The introduction of 3alpha-galactobiose into the human body affects the immune response pathway. The body’s immune system recognizes the compound as a foreign substance and produces immunoglobulin E to combat it . This response leads to various allergic reactions, which are part of the body’s defense mechanisms .

Pharmacokinetics

It is known that the compound can be introduced into the human body through tick bites . Once in the body, it becomes a part of the cell membranes and triggers an immune response .

Action Environment

The action, efficacy, and stability of 3alpha-galactobiose can be influenced by various environmental factors. For instance, the presence of ticks in the environment can increase the likelihood of the compound being introduced into the human body . Additionally, the consumption of mammalian meat can trigger the symptoms of alpha-gal syndrome .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEHCIVVZVBCLE-FSYGUOKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927317 | |

| Record name | 3-O-alpha-D-Galactopyranosyl-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13168-24-6 | |

| Record name | Galactosyl-(1-3)galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-alpha-D-Galactopyranosyl-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALACTOBIOSE, 3.ALPHA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW90KQ841P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)

![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)